molecular formula C10H9F3O3S B151616 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 128306-96-7

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B151616
M. Wt: 266.24 g/mol
InChI Key: DKOAKSYPFZFHMT-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a chemical compound that is likely to possess a sulfone group (-SO2-) attached to an ethanone (acetone) moiety, with additional substituents that include a methyl group and a trifluoromethylated phenyl ring. While the specific compound is not directly discussed in the provided papers, the general structure suggests it could be of interest in various chemical synthesis processes and might exhibit certain biological activities.

Synthesis Analysis

The synthesis of sulfone-containing compounds can be achieved through base-mediated addition reactions. For instance, the synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones is facilitated by the reaction of 1,2-bis(phenylsulfonyl)ethane with ketones, as described in the first paper . This method could potentially be adapted for the synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and chemical properties of sulfone-containing compounds can be extensively studied using experimental techniques such as XRD, FT-IR, UV-VIS, and NMR, alongside theoretical calculations like density functional theory (DFT) . These methods allow for the determination of the compound's electronic structure, including factors like electrophilic and nucleophilic nature, which are crucial for understanding its reactivity.

Chemical Reactions Analysis

Sulfone compounds can participate in various chemical reactions. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is used as a reagent for synthesizing furans and cyclopentenones . This indicates that sulfone compounds can be versatile intermediates in the synthesis of heterocyclic compounds and may undergo addition, annulation, and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives can be influenced by their molecular structure. The presence of different functional groups, such as the trifluoromethyl group, can affect properties like dipole moment, polarizability, and hyperpolarizability . These properties are important for applications in materials science and may also impact the compound's biological activity.

Biological Activity

Sulfone derivatives can exhibit biological activities, as evidenced by the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that act as inhibitors of HIV-1 replication . Although the specific biological activity of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is not mentioned, the structural similarity to the compounds studied in paper suggests potential for biological efficacy.

Scientific Research Applications

Synthesis of Novel Compounds

  • 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone has been used in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These compounds have potential applications in various chemical reactions (Abu-Shanab, 2006).

Electrophilic Trifluoromethylthiolation Reactions

  • This compound has also been utilized as a building block and reagent in electrophilic trifluoromethylthiolation reactions. This process facilitates the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds (Huang et al., 2016).

Inhibition of HIV-1 Replication

  • Derivatives of this compound, specifically N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been synthesized and identified as inhibitors of HIV-1 replication. This illustrates its potential in antiviral therapies (Che et al., 2015).

Chemoenzymatic Synthesis

  • Chemoenzymatic synthesis involving 1‐aryl‐2,2,2‐trifluoroethanones has been explored, with an emphasis on bioreduction using stereocomplementary alcohol dehydrogenases. This highlights the compound's role in producing enantiomerically pure products for pharmaceuticals (González-Martínez et al., 2019).

Antifungal and Antibacterial Agents

  • The compound's derivatives have been synthesized as 2,4,5-trisubstituted-1H-imidazoles and evaluated as antibacterial and antifungal agents. This underscores its potential in developing new antimicrobial drugs (Sawant et al., 2011).

Antioxidant, Antifungal, and Antibacterial Activities

  • Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, synthesized from derivatives of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, have shown considerable antioxidant, antifungal, and antibacterial activities, indicating their potential in therapeutic applications (Kumar & Vijayakumar, 2017).

Hyperbranched Polymers

  • The compound has been used in the synthesis of hyperbranched polymers with a controlled degree of branching. This finds application in materials science and polymer chemistry (Segawa et al., 2010).

COX-2 Inhibitors

  • Novel 4-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, synthesized from this compound, have been proposed as potential COX-2 inhibitors, indicating their use in pain and inflammation management (Emami & Foroumadi, 2006).

Soil Metabolism in Corn

  • A study on the soil metabolism of isoxaflutole, derived from 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, in corn, highlights its relevance in agricultural chemistry and environmental science (Rouchaud et al., 2002).

properties

IUPAC Name

2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAKSYPFZFHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379572
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

CAS RN

128306-96-7
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Shi, X Ren, Z Ren, J Li, Y Wang… - European Journal of …, 2014 - Wiley Online Library
A new iron(III)‐catalyzed synthesis of β‐oxo sulfones is described that employs vinylarenes and readily available dimethyl sulfoxide (DMSO) with hydrazine and oxygen as the oxidant. …

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